3-(Trimethoxysilyl)propyl methacrylate

Catalog No.
S590413
CAS No.
2530-85-0
M.F
C10H20O5Si
M. Wt
248.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Trimethoxysilyl)propyl methacrylate

CAS Number

2530-85-0

Product Name

3-(Trimethoxysilyl)propyl methacrylate

IUPAC Name

3-trimethoxysilylpropyl 2-methylprop-2-enoate

Molecular Formula

C10H20O5Si

Molecular Weight

248.35 g/mol

InChI

InChI=1S/C10H20O5Si/c1-9(2)10(11)15-7-6-8-16(12-3,13-4)14-5/h1,6-8H2,2-5H3

InChI Key

XDLMVUHYZWKMMD-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCC[Si](OC)(OC)OC

Solubility

Sol in acetone, benzene, ether, methanol, and hydrocarbons.
In water, 5.5X10+3 mg/L at 25 °C (est)

Synonyms

3-methacryloyloxypropyl-trimethoxysilane, gamma-MAPS, gamma-methacryloxypropyltrimethoxysilane, gamma-MPTS, Kerr Ceramic Primer, KH 570, KH-570, MAOPTMS, methacryloxypropyltrimethoxysilane, Silanit, Silicoup adhesion primer, Silicoup silane coupling agents, Siliseal

Canonical SMILES

CC(=C)C(=O)OCCC[Si](OC)(OC)OC

Surface Modification and Adhesion Promotion

TMSPMA acts as a coupling agent due to its unique structure. It possesses a methacrylate group that can readily participate in polymerization reactions with other monomers like acrylates or styrene. On the other hand, the trimethoxysilyl group can hydrolyze and form covalent bonds with hydroxyl groups present on surfaces like glass or metal oxides []. This dual functionality allows TMSPMA to create a chemical bridge between organic polymers and inorganic substrates, significantly enhancing adhesion.

For instance, in situ hybridization techniques utilize TMSPMA alongside poly-L-lysine to firmly attach cells, tissue sections, or entire organs to glass slides for microscopic analysis []. This method offers improved durability compared to traditional approaches.

Synthesis of Organic-Inorganic Hybrid Materials

TMSPMA plays a crucial role in the development of hybrid nanomaterials, which combine the properties of organic polymers and inorganic materials. As a monomer, TMSPMA can co-polymerize with various organic monomers to form organic moieties within the final material. The presence of the trimethoxysilyl group allows for covalent bonding with inorganic components like silica nanoparticles, leading to the formation of a well-integrated hybrid structure []. These materials exhibit unique properties that are not achievable with individual components alone and find applications in diverse fields like energy storage and catalysis.

Modification of Polymer Properties

TMSPMA can be incorporated as a co-monomer during polymer synthesis to modulate the final properties of the polymer. The presence of the methacrylate group allows TMSPMA to participate in the polymerization process, while the trimethoxysilyl group can introduce crosslinking between polymer chains. This crosslinking can enhance the mechanical strength, thermal stability, and resistance to UV radiation of the final polymer [].

3-(Trimethoxysilyl)propyl methacrylate is an organosilicon compound characterized by the presence of a methacrylate group and three methoxy groups attached to a propyl chain. Its molecular formula is C₁₀H₂₀O₅Si, and it has a molecular weight of 248.35 g/mol. This compound is typically presented as a clear, colorless liquid that is insoluble in water but soluble in organic solvents such as acetone, benzene, and methanol . It is widely recognized for its utility in various industrial applications, particularly as a coupling agent and monomer in polymer chemistry.

TMSPMA's primary mechanism of action in research involves its ability to:

  • Improve adhesion: The trimethoxysilyl group covalently bonds to inorganic substrates, while the methacrylate group readily participates in polymer formation. This creates a strong chemical bridge between organic and inorganic materials, enhancing adhesion [].
  • Enhance polymer properties: When incorporated as a co-monomer, TMSPMA can improve the mechanical strength, water resistance, and UV stability of the final polymer [].

  • Polymerization: The compound can participate in free radical polymerization due to the presence of the methacrylate group. This reaction can be initiated by heat or chemical initiators, leading to the formation of polymers with enhanced adhesion properties.
  • Silane Coupling Reactions: The trimethoxysilyl group can react with hydroxylated surfaces (e.g., glass, metal oxides) to form siloxane bonds, enhancing adhesion between organic and inorganic materials.
  • Hydrolysis: In the presence of moisture, the trimethoxysilyl groups can hydrolyze, forming silanol groups that further react with surfaces to improve bonding characteristics .

Several methods exist for synthesizing 3-(Trimethoxysilyl)propyl methacrylate:

  • Direct Esterification: This method involves reacting trimethoxysilane with methacrylic acid under acidic conditions to form the desired ester.
  • Transesterification: A more complex approach where a methacrylate ester is reacted with trimethoxysilane in the presence of a catalyst.
  • Sol-gel Process: This involves hydrolyzing silanes in an alcohol solution followed by polymerization to form silica-based networks incorporating the methacrylate functionality .

3-(Trimethoxysilyl)propyl methacrylate finds numerous applications across various industries:

  • Adhesives and Sealants: Used as a coupling agent to enhance adhesion between dissimilar materials.
  • Coatings: Incorporated into coatings for improved durability and resistance to environmental factors.
  • Dental Materials: Utilized in dental adhesives and composites due to its strong bonding capabilities.
  • Composite Materials: Acts as a modifier for polymer matrices to improve mechanical properties and interfacial adhesion .

Several compounds exhibit similarities to 3-(Trimethoxysilyl)propyl methacrylate due to their functional groups or applications. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-(Glycidyloxypropyl)trimethoxysilaneC₁₁H₂₁O₄SiContains an epoxy group for enhanced reactivity
3-(Aminopropyl)triethoxysilaneC₁₁H₂₅N₃O₃SiAmino group provides different interaction capabilities
VinyltrimethoxysilaneC₈H₁₈O₃SiVinyl group allows for different polymerization pathways
MethacryloxypropyltrimethoxysilaneC₁₀H₂₃O₄SiSimilar structure but lacks the additional propyl chain

These compounds are unique due to their specific functional groups that dictate their reactivity and application fields. For instance, while 3-(Trimethoxysilyl)propyl methacrylate is primarily used for adhesion enhancement, others like 3-(Aminopropyl)triethoxysilane are more suited for applications requiring chemical bonding through amine functionalities.

3-(Trimethoxysilyl)propyl methacrylate is an organosilicon compound with the molecular formula C10H20O5Si and a molecular weight of 248.35 g/mol [1]. This bifunctional molecule serves as an important coupling agent in various applications due to its unique molecular architecture that combines both methacrylate and silane functionalities [2]. The compound features a methacrylate group at one end and a trimethoxysilyl group at the other, connected by a propyl chain spacer [4].

Methacrylate Functional Group Configuration

The methacrylate functional group in 3-(Trimethoxysilyl)propyl methacrylate consists of a carbonyl group (C=O) connected to an oxygen atom that forms an ester linkage with the propyl chain [1]. The carbon-carbon double bond (C=C) adjacent to the carbonyl group contains a methyl substituent, creating the characteristic methacrylate structure [5]. This unsaturated functional group is responsible for the compound's ability to undergo polymerization reactions through the vinyl group [4]. The methacrylate group adopts a planar configuration due to the sp² hybridization of the carbon atoms involved in the double bond and carbonyl group [2].

Trimethoxysilyl Moiety Structure

The trimethoxysilyl moiety consists of a central silicon atom bonded to three methoxy groups (-OCH3) [1]. This creates a tetrahedral geometry around the silicon atom, with the fourth bond connecting to the propyl chain [2]. The Si-O bonds in the methoxy groups are highly polarized due to the electronegativity difference between silicon and oxygen, making them susceptible to hydrolysis reactions [5]. This structural feature is crucial for the compound's ability to form siloxane bonds through condensation reactions, particularly when interacting with hydroxyl-containing surfaces [4].

Propyl Chain Characteristics

The propyl chain in 3-(Trimethoxysilyl)propyl methacrylate serves as a flexible spacer between the methacrylate and trimethoxysilyl functional groups [1]. This three-carbon aliphatic chain adopts a zigzag conformation in its most stable state, providing sufficient separation between the reactive end groups [2]. The propyl chain imparts flexibility to the molecule, allowing it to bridge between different surfaces or polymer networks [5]. The chain's hydrophobic nature also contributes to the overall solubility profile of the compound in various organic solvents [4].

Physical Properties

Density and Viscosity Parameters

3-(Trimethoxysilyl)propyl methacrylate is a liquid at room temperature with a density of 1.045 g/cm³ at 25°C [1]. This relatively high density is attributed to the presence of the silicon atom and multiple oxygen atoms in its structure [8]. The viscosity of the compound is 2.5 mm²/s (centistokes) at 25°C, which is comparable to that of light oils [8]. Some sources report a slightly higher viscosity of 3.2 mm²/s, which may be due to variations in measurement conditions or sample purity [10]. The moderate viscosity facilitates handling and processing in industrial applications while maintaining good flow properties [9].

Refractive Index

The refractive index of 3-(Trimethoxysilyl)propyl methacrylate ranges from 1.4300 to 1.4320 at 20°C (measured at 589 nm wavelength) [9]. This optical property is consistent with other organosilicon compounds containing similar functional groups [8]. The refractive index is an important parameter for applications in optical materials and coatings, where light transmission and reflection properties are critical [15]. Some manufacturers specify a slightly higher refractive index of 1.43 without temperature specification, which falls within the expected range for this compound [11].

Boiling Point and Volatility

3-(Trimethoxysilyl)propyl methacrylate has a boiling point of 190°C at atmospheric pressure (1013 hPa) [1]. Under reduced pressure (5 mmHg), the boiling point decreases to approximately 110°C, which is often utilized during purification processes [11]. The compound has a relatively low vapor pressure of 0.023 hPa (0.017 mmHg) at 25°C, indicating low volatility at room temperature [24]. At elevated temperatures (130°C), the vapor pressure increases to 13 hPa (10 mmHg), which becomes significant for processing considerations [24]. The auto-ignition temperature is reported to be 275°C at standard pressure conditions [24].

Solubility Profile in Various Solvents

3-(Trimethoxysilyl)propyl methacrylate exhibits limited solubility in water, with reported values of approximately 0.08262 g/L at 20°C [24]. The compound undergoes hydrolysis upon contact with water, which affects its apparent solubility [27]. It demonstrates excellent solubility in a wide range of organic solvents including methanol, ether, benzene, and acetone [27]. The compound is also soluble in other common organic solvents such as toluene, chloroform, and tetrahydrofuran [28]. This solubility profile is advantageous for incorporating the compound into various formulations and reaction systems [29]. The octanol-water partition coefficient (log Pow) is reported to be 2.1 at 20°C, indicating moderate lipophilicity [24].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy Profiles

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about 3-(Trimethoxysilyl)propyl methacrylate [13]. The ¹H NMR spectrum shows characteristic signals for the vinyl protons of the methacrylate group at approximately 5.5-6.1 ppm, while the methyl group attached to the double bond appears around 1.9-2.0 ppm [16]. The methoxy groups of the trimethoxysilyl moiety produce a distinctive signal at approximately 3.5-3.6 ppm [13]. The propyl chain protons appear as multiplets in the range of 0.6-1.8 ppm, with the protons adjacent to the silicon atom showing the most upfield shift due to the shielding effect [16].

The ¹³C NMR spectrum exhibits signals for the carbonyl carbon at approximately 167 ppm and the vinyl carbons at around 125 and 136 ppm [13]. The methoxy carbons of the trimethoxysilyl group appear at approximately 50 ppm, while the propyl chain carbons show signals between 6 and 74 ppm [16]. The ²⁹Si NMR spectrum typically shows a single peak at approximately -42 to -44 ppm, characteristic of the trimethoxysilyl group [18].

Fourier Transform Infrared Spectroscopic Analysis

Fourier Transform Infrared (FTIR) spectroscopy of 3-(Trimethoxysilyl)propyl methacrylate reveals several characteristic absorption bands that correspond to its functional groups [14]. The carbonyl group (C=O) of the methacrylate moiety shows a strong absorption band at approximately 1720 cm⁻¹ [18]. The carbon-carbon double bond (C=C) stretching vibration appears at around 1640 cm⁻¹, while the associated =C-H stretching vibration is observed at approximately 3100 cm⁻¹ [14].

The Si-O-C bonds of the trimethoxysilyl group exhibit characteristic absorption bands at approximately 1080-1100 cm⁻¹ (asymmetric stretching) and 800-820 cm⁻¹ (symmetric stretching) [18]. The methoxy groups show C-H stretching vibrations at approximately 2840-2950 cm⁻¹ [14]. The propyl chain contributes to the spectrum with C-H stretching vibrations at 2850-2950 cm⁻¹ and C-H bending vibrations at 1450-1470 cm⁻¹ [18]. These spectral features serve as a fingerprint for identifying and confirming the structure of the compound [14].

X-ray Photoelectron Spectroscopy Features

X-ray Photoelectron Spectroscopy (XPS) provides valuable information about the surface chemistry and elemental composition of 3-(Trimethoxysilyl)propyl methacrylate [32]. The C1s spectrum shows multiple components corresponding to different carbon environments in the molecule [33]. The main peak at approximately 285.0 eV is attributed to C-C and C-H bonds, while peaks at higher binding energies (286.1-286.9 eV) correspond to carbon atoms bonded to oxygen (C-O) [33]. The carbonyl carbon (O-C=O) appears at approximately 289.0 eV [33].

The O1s spectrum typically shows peaks at around 532.4 eV for the carbonyl oxygen and Si-O bonds, and at approximately 533.6 eV for the C-O bonds [33]. The Si2p spectrum exhibits a peak at approximately 102-103 eV, characteristic of silicon in the Si-O environment [35]. XPS analysis is particularly useful for monitoring surface modifications and reactions involving 3-(Trimethoxysilyl)propyl methacrylate, as it can detect changes in chemical environments and elemental ratios [32]. The technique's surface sensitivity (typically 3-10 nm depth) makes it ideal for characterizing thin films and coatings prepared using this compound [32].

Stability and Reactivity Parameters

Hydrolytic Stability

3-(Trimethoxysilyl)propyl methacrylate exhibits moderate to low hydrolytic stability due to the reactivity of the trimethoxysilyl group towards water [20]. In the presence of moisture, the methoxy groups undergo hydrolysis to form silanol intermediates (Si-OH), which can subsequently condense to form siloxane bonds (Si-O-Si) [24]. This hydrolysis reaction is influenced by several factors including pH, temperature, and the presence of catalysts [20]. Under acidic or basic conditions, the hydrolysis rate increases significantly compared to neutral conditions [24].

The hydrolytic sensitivity of the compound is rated as 7 on a relative scale, indicating that it reacts slowly with moisture/water [10]. This property is crucial for applications where controlled hydrolysis and condensation are desired, such as in surface modification and coupling reactions [20]. To maintain the integrity of the trimethoxysilyl functionality, the compound must be stored under dry conditions, preferably under an inert atmosphere [24].

Thermal Decomposition Pathways

The thermal stability of 3-(Trimethoxysilyl)propyl methacrylate is an important consideration for processing and application conditions [21]. The compound begins to undergo significant thermal decomposition at temperatures above 250°C in an inert atmosphere [21]. Studies on copolymers containing this compound have shown stability up to 269-283°C in helium atmosphere and 266-298°C in synthetic air, as determined by the temperature at which 5% mass loss occurs [21].

The thermal decomposition pathway involves multiple stages [23]. The initial decomposition stage is associated with the cleavage of the methoxy groups from the silicon atom [21]. This is followed by the decomposition of the methacrylate group, which typically involves the scission of the ester bond [23]. At higher temperatures, the carbon-silicon bond may break, leading to more extensive fragmentation [21]. The presence of oxygen can accelerate the decomposition process through oxidative mechanisms, particularly affecting the carbon-carbon double bond and the propyl chain [23].

Physical Description

Liquid

Color/Form

Liquid

Boiling Point

190 °C

Flash Point

92 °C (198 °F) (closed cup)

Density

1.045 at 25 °C

LogP

log Kow = 0.75 (est)

UNII

JV48X1M2EQ

GHS Hazard Statements

Aggregated GHS information provided by 632 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 527 of 632 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 105 of 632 companies with hazard statement code(s):;
H315 (91.43%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.43%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (69.52%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.44 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

2530-85-0
100402-78-6

Methods of Manufacturing

... Methacrylic-functional silanes were introduced as particularly effective modifiers for organic polymers containing carboxyl groups. These are produced almost exclusively by hydrosilylation of allyl methacrylate. ... This reaction leads to the desired 3-methacryloxypropyl group with good selectivity because of the considerably higher reactivity of the allyl group. The most important of these compounds, the trimethoxy compound ... is produced industrially either by direct addition of trimethoxysilane or preferably via the corresponding trichlorosilyl precursor in the presence of radical scavengers.
By the reaction of 3-chloropropyltrimethoxysilane with methacrylic acid.

General Manufacturing Information

Adhesive manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Transportation equipment manufacturing
2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester: ACTIVE

Analytic Laboratory Methods

Thin-layer chromatography (TLC) polarography, and spectrometry are used for soln measurements. Methacrylates in air have been analyzed by TLC, polarography, and colorimetry. Polarography has been used for determination of any residual monomer in the polymer. A variety of spectroscopic techniques, eg, NMR, IR, and Raman spectroscopy also have been used, particularly for analysis of surgical cements and dental restorative resins. /Methacrylic acid & derivatives/

Storage Conditions

Keep away from sources of ignition. Store in a cool, dry place. Store in a tightly closed container. Store protected from moisture. Store under nitrogen.
Use explosion-proof ventilation equipment. Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower. Use adequate ventilation to keep airborne concentrations low.
Temp during storage must be kept low to minimize formation of peroxides and other oxidation products. ... Storage temp below 30 °C are recommended for the polyfunctional methacrylates. ... The methacrylate monomers should not be stored for longer than one year. Shorter storage times are recommended for the aminomethacrylates, ie, three months, and the polyfunctional methacrylates, ie, six months. Many of these cmpd are sensitive to UV light and should, therefore, be stored in the dark. The methacrylic esters may be stored in mild steel, stainless steel, or aluminum. /Methacrylic acid & derivatives/
Store in cool place. Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C Moisture sensitive. Handle and store under inert gas. Heat sensitive.

Dates

Last modified: 08-15-2023

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